3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core linked to an azetidine ring substituted with a thiophen-2-ylsulfonyl group
Mechanism of Action
Target of Action
The primary targets of 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione are PPAR-γ receptors and cytoplasmic Mur ligases . PPAR-γ receptors play a crucial role in improving insulin resistance, while cytoplasmic Mur ligases are involved in the antimicrobial action of the compound .
Mode of Action
This compound interacts with its targets in a unique way. It exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . In terms of its antimicrobial action, it inhibits cytoplasmic Mur ligases .
Biochemical Pathways
The compound affects several biochemical pathways. It mediates the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid . This process is crucial for the antimicrobial action of this compound.
Pharmacokinetics
In-silico adme studies of similar thiazolidin-2,4-dione derivatives have revealed that they are found to be drug-like , suggesting potential good absorption, distribution, metabolism, and excretion properties.
Result of Action
The molecular and cellular effects of this compound’s action include improved insulin resistance, inhibition of cytoplasmic Mur ligases, and scavenging of reactive oxygen species (ROS) . These actions result in the compound’s hypoglycemic, antimicrobial, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
The TZD moiety plays a central role in the biological functioning of several essential molecules . The analogues of TZD offer a wide range of structural varieties and also possess a proven range of diversified therapeutic potentials
Cellular Effects
Tzd derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and hypoglycemic effects . These activities suggest that 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Tzds are known to produce their biological response by stimulating the PPARγ receptor (antidiabetic activity) and cytoplasmic Mur ligase enzyme (antimicrobial activity), and by scavenging ROS (antioxidant activity) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of thiazolidine-2,4-dione with azetidine derivatives under controlled conditions. The thiophen-2-ylsulfonyl group is introduced through sulfonylation reactions using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production while maintaining efficiency and reducing costs .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the thiophen-2-ylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine-2,4-dione core and exhibit similar biological activities.
Azetidine derivatives: Compounds with azetidine rings that have comparable chemical reactivity and applications.
Uniqueness
3-(1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the presence of both the thiazolidine-2,4-dione and azetidine moieties, along with the thiophen-2-ylsulfonyl group. This combination imparts distinct chemical properties and enhances its potential for various applications, particularly in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S3/c13-8-6-18-10(14)12(8)7-4-11(5-7)19(15,16)9-2-1-3-17-9/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSIFODSVNXJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CS2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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